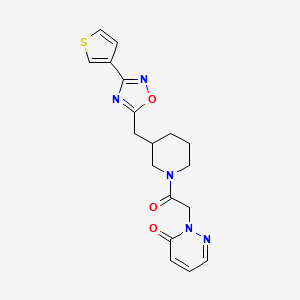

2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one is an interesting compound that showcases a blend of different functional groups and heterocyclic structures. This compound combines elements from thiophenes, oxadiazoles, piperidines, and pyridazines, making it a versatile molecule for various chemical and biological studies.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis involves forming the oxadiazole ring, followed by the attachment of the thiophene moiety. The piperidine ring is then incorporated, and finally, the pyridazinone structure is introduced. Reactions are usually conducted under controlled temperatures and in the presence of specific catalysts or reagents to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the synthesis would follow similar steps but optimized for larger batches. It involves stringent quality control and use of automated systems to maintain consistency in product quality. The reaction conditions, such as solvent choice, temperature, and pressure, are fine-tuned to maximize yield and purity.

Types of Reactions

The compound undergoes various chemical reactions including oxidation, reduction, and substitution. Each functional group in the molecule provides a distinct site for chemical reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the thiophene or piperidine moieties.

Reduction: Hydrogenation catalysts such as palladium on carbon can reduce the oxadiazole or pyridazinone rings.

Substitution: Halogenation reagents or nucleophilic substitutions using alkyl halides can modify the thiophene or piperidine rings.

Major Products Formed

The reactions yield various derivatives of the initial compound, such as hydroxylated or halogenated versions. Each derivative can exhibit unique chemical or biological properties.

Chemistry

This compound is valuable in organic synthesis due to its multifunctional nature. It serves as a building block for more complex molecules, useful in designing new chemical entities.

Biology

In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets.

Medicine

Potential therapeutic uses include acting as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific pathways makes it a candidate for drug development.

Industry

Industrially, it is used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mecanismo De Acción

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or DNA. Its structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved include inhibition of enzymatic activity or interference with signaling pathways.

Comparación Con Compuestos Similares

Similar compounds include other heterocyclic structures like:

3-(thiophen-3-yl)-1,2,4-oxadiazole derivatives

Piperidinyl-oxadiazoles

Pyridazinone analogs

Uniqueness

What sets 2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one apart is its combination of multiple heterocyclic rings, which provides a unique platform for diverse chemical and biological activities. This complexity allows for a broader range of interactions and applications compared to simpler analogs.

Actividad Biológica

The compound 2-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3S, with a molecular weight of approximately 348.4 g/mol. The structure includes a pyridazine core, an oxadiazole moiety, and a thiophene ring, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and thiophene structures exhibit a wide range of biological activities:

-

Antimicrobial Activity :

- A study found that derivatives of 1,3,4-oxadiazoles demonstrated significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the oxadiazole group is believed to enhance antimicrobial properties through mechanisms involving gene transcription modulation related to biofilm formation.

- In vitro tests showed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

-

Anticancer Activity :

- The compound's structural components suggest potential anticancer properties. Compounds similar to those containing the 1,2,4-oxadiazole unit have been reported to possess anticancer activity against various human tumor cell lines . For instance, derivatives have shown IC50 values in the micromolar range against multiple cancer types such as colon adenocarcinoma and lung carcinoma.

- The mechanism of action appears to involve inhibition of specific enzymes associated with cancer cell proliferation .

-

Cytotoxicity Studies :

- In cytotoxicity assays using L929 normal cell lines, certain derivatives showed low toxicity levels while maintaining high viability rates at specific concentrations . This suggests a favorable therapeutic index for further development.

- A comparative study indicated that some synthesized compounds exhibited higher viability than standard treatments at equivalent doses .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that the tested compounds displayed potent activity against resistant strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for growth .

Case Study: Anticancer Potential

Another investigation assessed the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced anticancer activity compared to earlier derivatives. Notably, compounds with thiophene substitutions showed improved selectivity for cancer cells over normal cells .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene and oxadiazole possess notable antimicrobial properties. For instance, thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy, showing minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The introduction of oxadiazole derivatives into anticancer drug design has been explored extensively. Compounds with oxadiazole rings have shown promising results against various cancer cell lines, including human lung (A549) and breast (MCF-7) cancer cells. For example, derivatives containing the oxadiazole moiety exhibited significant antiproliferative activity with IC50 values indicating potent cytotoxic effects . The mechanism often involves the induction of apoptosis through caspase activation.

Material Science Applications

Beyond pharmacology, the compound's unique structure allows for potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The thiophene unit is known for its electronic properties, making derivatives suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Antimicrobial Efficacy

In a recent study published in ACS Omega, a series of thiazol and thiophene derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to our target compound effectively inhibited biofilm formation and showed bactericidal activity against several strains .

Case Study: Anticancer Activity

A comprehensive evaluation of novel 1,2,4-oxadiazole derivatives revealed their potential as anticancer agents. The study highlighted that certain modifications led to enhanced selectivity and potency against specific cancer cell lines compared to standard treatments . Such findings support the ongoing research into the therapeutic applications of pyridazinone derivatives.

Propiedades

IUPAC Name |

2-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c24-16-4-1-6-19-23(16)11-17(25)22-7-2-3-13(10-22)9-15-20-18(21-26-15)14-5-8-27-12-14/h1,4-6,8,12-13H,2-3,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGRODLARBWCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.